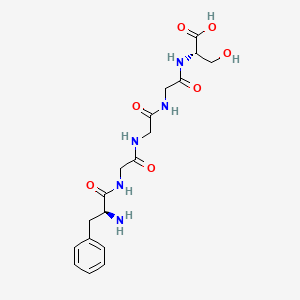![molecular formula C20H13N B14231018 2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-17-4](/img/structure/B14231018.png)
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a nitrile group and a hex-3-ene-1,5-diyn-1-yl chain attached to a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hex-3-ene-1,5-diyn-1-yl Chain: This can be achieved through a series of coupling reactions, such as Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the 3-Methylphenyl Group: The hex-3-ene-1,5-diyn-1-yl chain is then reacted with a 3-methylphenyl derivative under suitable conditions to form the desired product.
Introduction of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
科学研究应用
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving nitrile-containing compounds.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism by which 2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the nitrile group and the conjugated alkyne system. These functional groups can participate in various interactions, such as coordination with metal catalysts or nucleophilic attack by other reagents.
相似化合物的比较
Similar Compounds
- 2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 2-[6-(3-Cyanophenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile
Uniqueness
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and physical properties
属性
CAS 编号 |
823227-17-4 |
|---|---|
分子式 |
C20H13N |
分子量 |
267.3 g/mol |
IUPAC 名称 |
2-[6-(3-methylphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H13N/c1-17-9-8-11-18(15-17)10-4-2-3-5-12-19-13-6-7-14-20(19)16-21/h2-3,6-9,11,13-15H,1H3 |
InChI 键 |
HPZJZSLCNYMAEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C#CC=CC#CC2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
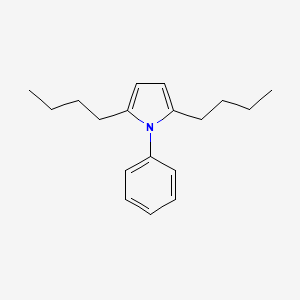
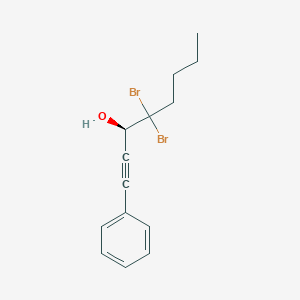

![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
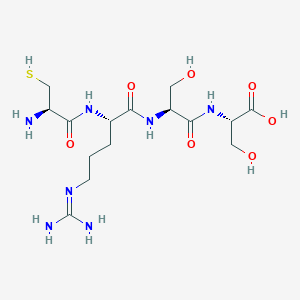
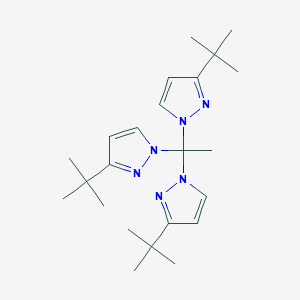

![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)

